AKT-IN-14 free base

Description

Properties

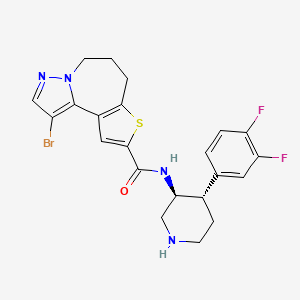

Molecular Formula |

C22H21BrF2N4OS |

|---|---|

Molecular Weight |

507.4 g/mol |

IUPAC Name |

3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide |

InChI |

InChI=1S/C22H21BrF2N4OS/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30)/t13-,18+/m0/s1 |

InChI Key |

CEEODNJYPPDYNU-SCLBCKFNSA-N |

Isomeric SMILES |

C1CC2=C(C=C(S2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br |

Canonical SMILES |

C1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: AKT-IN-14 Free Base Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKT-IN-14 is a highly potent, pan-AKT inhibitor with demonstrated activity against all three AKT isoforms (AKT1, AKT2, and AKT3). This technical guide provides a comprehensive overview of the AKT signaling pathway and the mechanism of action of AKT-IN-14. It is intended for researchers, scientists, and drug development professionals working in oncology and related fields. This document summarizes the available quantitative data, outlines representative experimental protocols for evaluating AKT inhibitors, and provides visualizations of the core signaling pathway and experimental workflows.

Introduction to the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4]

Recruitment to the plasma membrane brings AKT into proximity with PDK1, which phosphorylates AKT at threonine 308 (Thr308), leading to its partial activation.[4] For full activation, AKT requires a second phosphorylation at serine 473 (Ser473) by the mechanistic target of rapamycin complex 2 (mTORC2).[4]

Once fully activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating cellular responses. Key downstream effectors of AKT include:

-

mTORC1: Activation of mTORC1 promotes protein synthesis and cell growth.

-

GSK3β: Inhibition of glycogen synthase kinase 3β is involved in cell cycle progression and metabolism.

-

FOXO transcription factors: Phosphorylation and subsequent inhibition of Forkhead box O (FOXO) proteins prevent the expression of pro-apoptotic genes.[2]

-

BAD: Phosphorylation and inactivation of the pro-apoptotic protein BAD promotes cell survival.

The PI3K/AKT pathway is tightly regulated by phosphatases, most notably the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 to terminate the signal.[3]

AKT-IN-14: A Potent Pan-AKT Inhibitor

AKT-IN-14 is a novel small molecule inhibitor targeting the AKT kinase family. It exhibits potent inhibitory activity against all three AKT isoforms.

Quantitative Data

The inhibitory potency of AKT-IN-14 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the AKT isoforms.

| Target | IC50 (nM) |

| AKT1 | <0.01[1] |

| AKT2 | 1.06[1] |

| AKT3 | 0.66[1] |

| Table 1: In vitro inhibitory activity of AKT-IN-14 against AKT isoforms. |

Core Signaling Pathway and Mechanism of Action of AKT-IN-14

AKT-IN-14 exerts its biological effects by directly inhibiting the kinase activity of AKT. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade.

Experimental Protocols

The following sections describe representative experimental protocols for the evaluation of AKT inhibitors like AKT-IN-14. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified AKT isoforms.

Workflow:

Methodology:

-

Reaction Setup: In a microplate, combine purified recombinant human AKT1, AKT2, or AKT3 enzyme with a specific peptide substrate and a kinase buffer containing ATP.

-

Compound Addition: Add AKT-IN-14 at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Analysis

This method assesses the ability of an inhibitor to block AKT signaling within a cellular context by measuring the phosphorylation status of downstream targets.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells known to have an active PI3K/AKT pathway (e.g., breast, prostate, or ovarian cancer cell lines). Treat the cells with increasing concentrations of AKT-IN-14 for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT Ser473), total AKT, phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the effect of AKT-IN-14 on the phosphorylation of AKT and its substrates.

Cell Proliferation/Viability Assay

This assay evaluates the impact of AKT inhibition on the growth and survival of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of AKT-IN-14.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue®).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

AKT-IN-14 is a potent pan-AKT inhibitor that effectively blocks the PI3K/AKT signaling pathway, a key driver of cancer cell growth and survival. The quantitative data and experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds. Further investigation into the cellular and in vivo efficacy of AKT-IN-14 is warranted to fully elucidate its therapeutic potential.

Disclaimer: AKT-IN-14 is for research use only and is not for human or veterinary use. The information provided in this document is for technical guidance and informational purposes only.

References

An In-depth Technical Guide to the PI3K/AKT/mTOR Pathway and the Potent Inhibitor AKT-IN-14 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PI3K/AKT/mTOR Signaling Nexus

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function and development.[1][2][3] This pathway is intricately regulated and plays a pivotal role in cell growth, proliferation, survival, metabolism, and angiogenesis.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for the development of novel anticancer therapies.[2][5][6]

The signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1]

Recruitment to the plasma membrane brings AKT into proximity with its activating kinases. Full activation of AKT requires a dual phosphorylation event: phosphorylation at threonine 308 (T308) in the activation loop by PDK1, and phosphorylation at serine 473 (S473) in the C-terminal hydrophobic motif by the mTOR complex 2 (mTORC2).[1] Once fully activated, AKT phosphorylates a plethora of downstream substrates, thereby orchestrating a complex cellular response.

Key downstream effectors of AKT include mTOR complex 1 (mTORC1), glycogen synthase kinase 3β (GSK3β), and the Forkhead box O (FOXO) family of transcription factors. By phosphorylating and inactivating the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1, AKT leads to the activation of mTORC1.[7] Activated mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). AKT-mediated phosphorylation of GSK3β inhibits its activity, leading to increased cell proliferation.[8][9] Furthermore, AKT phosphorylates and promotes the cytoplasmic sequestration of FOXO transcription factors, thereby inhibiting the expression of genes involved in apoptosis and cell cycle arrest.

Given its central role in promoting cell survival and proliferation, the hyperactivation of the PI3K/AKT/mTOR pathway is a common feature of many cancers. This has spurred the development of numerous inhibitors targeting key nodes within this pathway, including PI3K, AKT, and mTOR.

References

- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. assayquant.com [assayquant.com]

The Role of AKT Isoforms in Cancer: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in a signaling pathway crucial for regulating cell survival, proliferation, metabolism, and growth. The AKT family comprises three highly homologous isoforms—AKT1, AKT2, and AKT3—each with distinct, overlapping, and sometimes opposing roles in both normal physiology and cancer. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making AKT an attractive therapeutic target. However, the unique functions of each isoform necessitate a nuanced, isoform-specific approach to drug development and therapeutic strategies. This guide provides a comprehensive technical overview of the roles of AKT isoforms in cancer, including their signaling pathways, quantitative alterations in various malignancies, and detailed experimental protocols for their study.

The AKT Isoforms: Distinct and Overlapping Functions in Cancer

While structurally similar, the three AKT isoforms exhibit non-redundant functions that contribute differently to tumorigenesis and cancer progression.

-

AKT1 (PKBα): Generally considered a key regulator of cell survival and proliferation.[1] Studies have shown that AKT1 is crucial for the initiation and development of breast tumors.[2] Paradoxically, some research indicates that AKT1 can suppress cell migration and invasion, suggesting a dual, context-dependent role in cancer.[3] For instance, in breast cancer cells, overexpression of AKT1 has been shown to block motility and invasion.[3]

-

AKT2 (PKBβ): Primarily associated with the regulation of glucose metabolism and is highly expressed in insulin-responsive tissues.[4] In the context of cancer, AKT2 is frequently linked to increased cell migration, invasion, and metastasis.[5] Amplification and high expression of AKT2 are observed in several cancers, including pancreatic, ovarian, and breast cancer, and often correlate with a more aggressive phenotype and poorer prognosis.[4][5]

-

AKT3 (PKBγ): While the least studied of the three isoforms, AKT3 has been implicated in the development and progression of specific cancer types, notably melanoma and estrogen receptor-negative breast cancer.[4][6][7][8][9] In melanoma, selective activation of AKT3 promotes cell survival and tumor development in a significant percentage of cases.[7][8][9]

Quantitative Data on AKT Isoform Alterations in Cancer

The differential involvement of AKT isoforms in cancer is reflected in their patterns of genetic and expression alterations across various tumor types.

Table 1: Frequency of AKT Isoform Mutations in Selected Cancers (TCGA Data)

| Cancer Type | AKT1 Mutation Frequency | AKT2 Mutation Frequency | AKT3 Mutation Frequency |

| Breast Cancer | ~3.2%[10] | Low/Not Statistically Significant[11] | Low/Not Statistically Significant[11] |

| Endometrial Cancer | >0.5%[11] | Low/Not Statistically Significant[11] | Observed[12] |

| Lung Adenocarcinoma | >0.5%[11] | ~2.5% (in lung carcinomas)[13] | Low/Not Statistically Significant[11] |

| Gastric Cancer | Low/Not Statistically Significant | ~2.0%[13] | Low/Not Statistically Significant |

| Colorectal Cancer | Low/Not Statistically Significant | Low[14] | Observed[12] |

| Melanoma | Low/Not Statistically Significant | Low/Not Statistically Significant | E17K mutation in ~4% of tumors[6] |

Data compiled from The Cancer Genome Atlas (TCGA) and other cited genomic studies. Frequencies can vary based on the specific cohort and detection methods.

Table 2: Overexpression and Amplification of AKT Isoforms in Cancer

| Isoform | Cancer Type | Nature of Alteration | Prevalence |

| AKT1 | Gastric Adenocarcinoma | Amplification | Detected[5] |

| Breast Cancer | Overexpression/Amplification | Frequently observed[2] | |

| AKT2 | Ovarian Cancer | Amplification | Detected[4] |

| Pancreatic Cancer | Amplification | Detected[4] | |

| Breast Cancer | Amplification | Detected[4] | |

| Colorectal Cancer | High Expression | Correlates with poor survival[5] | |

| AKT3 | Melanoma | Overexpression/Activation | 43-60% of sporadic melanomas[7][8] |

| ER-negative Breast Cancer | High Expression | Associated with this subtype[4] | |

| Glioma | Amplification | Frequently amplified[15] |

Table 3: Selectivity of AKT Inhibitors (IC50 Values in nM)

| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |

| Uprosertib (GSK2141795) | Pan-AKT | 180 | 328 | 38 |

| Afuresertib (GSK2110183) | Pan-AKT | 0.08 | 2 | 2.6 |

| MK-2206 | Pan-AKT | 5 | 12 | 65 |

| Capivasertib (AZD5363) | Pan-AKT | 3 | 7 | 7[16] |

| Ipatasertib (GDC-0068) | Pan-AKT | 5 | 18 | 8 |

| A-674563 | AKT1-selective | 11 | - | - |

| CCT128930 | AKT2-selective | - | 6 | - |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% and can vary depending on the assay conditions.

Signaling Pathways

The activation of AKT isoforms is a multi-step process initiated by various upstream signals, leading to the phosphorylation of a wide array of downstream substrates that govern cellular processes.

Canonical PI3K/AKT Signaling Pathway

Growth factors binding to Receptor Tyrosine Kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including AKT and Phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation of AKT at two key residues: Threonine 308 (in AKT1) by PDK1 and Serine 473 (in AKT1) by mTOR Complex 2 (mTORC2), leading to full activation. Activated AKT then phosphorylates a multitude of downstream targets.

Opposing Roles of AKT1 and AKT2 in Cell Migration

A critical aspect of AKT isoform biology in cancer is the opposing roles of AKT1 and AKT2 in regulating cell motility and invasion, particularly in breast cancer. AKT1 has been shown to inhibit migration, in part through the phosphorylation and subsequent degradation of the transcription factor Twist1, a key driver of the epithelial-to-mesenchymal transition (EMT).[3] Conversely, AKT2 promotes migration and invasion, although the precise downstream effectors are still being fully elucidated.

Experimental Protocols

Studying the isoform-specific functions of AKT requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blotting for AKT Isoform Expression and Phosphorylation

This protocol allows for the detection and semi-quantification of total and phosphorylated AKT isoforms in cell lysates or tissue homogenates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pan-AKT

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-phospho-AKT (Thr308)

-

Isoform-specific antibodies: Rabbit anti-AKT1, anti-AKT2, anti-AKT3

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities using densitometry software.

-

In Vitro Kinase Assay for AKT Isoform Activity

This assay measures the ability of immunoprecipitated AKT isoforms to phosphorylate a specific substrate, providing a direct measure of their kinase activity.[17][18][19][20]

Materials:

-

Cell lysate prepared as in 4.1.

-

Isoform-specific AKT antibodies (for immunoprecipitation).

-

Protein A/G agarose beads.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP solution (e.g., 10 mM).

-

Recombinant GSK-3α/β peptide substrate.

-

[γ-³²P]ATP (for radioactive detection) or anti-phospho-GSK-3 antibody (for non-radioactive detection).

-

Phosphocellulose paper and scintillation counter (for radioactive method).

-

SDS-PAGE and Western blotting reagents (for non-radioactive method).

Procedure:

-

Immunoprecipitation:

-

Incubate 200-500 µg of cell lysate with 1-2 µg of an isoform-specific AKT antibody for 2 hours at 4°C with gentle rotation.

-

Add 20 µl of Protein A/G agarose bead slurry and incubate for another 1 hour at 4°C.

-

Wash the beads three times with lysis buffer and twice with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in 40 µl of kinase assay buffer.

-

Add 1 µg of GSK-3 substrate.

-

Initiate the reaction by adding 10 µl of ATP solution (containing [γ-³²P]ATP for radioactive detection). Final ATP concentration is typically 100-200 µM.

-

Incubate at 30°C for 30 minutes with occasional mixing.

-

-

Detection:

-

Radioactive Method:

-

Terminate the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Non-Radioactive Method:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction mixture by Western blotting using an antibody specific for phosphorylated GSK-3.

-

-

Transwell Migration/Invasion Assay

This assay is used to assess the role of specific AKT isoforms in cell migration (through a porous membrane) and invasion (through an extracellular matrix-coated membrane).

Materials:

-

Transwell inserts (e.g., 8 µm pore size).

-

Matrigel (for invasion assay).

-

Serum-free cell culture medium.

-

Medium containing a chemoattractant (e.g., 10% FBS).

-

Cells with knockdown or overexpression of a specific AKT isoform.

-

Cotton swabs.

-

Methanol for fixation.

-

Crystal violet solution for staining.

Procedure:

-

Preparation:

-

For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Pre-hydrate the inserts with serum-free medium.

-

-

Cell Seeding:

-

Resuspend cells (e.g., 5 x 10⁴ cells) in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

-

Incubation:

-

Incubate the plate for 12-48 hours (time is cell-type dependent) at 37°C in a CO₂ incubator.

-

-

Staining and Quantification:

-

Remove the inserts from the plate.

-

Use a cotton swab to gently remove the non-migrated/invaded cells from the top surface of the membrane.

-

Fix the cells on the bottom surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

-

Co-Immunoprecipitation (Co-IP) for a Novel Protein Interaction

This protocol is designed to identify and validate protein-protein interactions with a specific AKT isoform.[21][22][23][24]

Materials:

-

Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based).

-

Antibody against the AKT isoform of interest ("bait" protein).

-

Control IgG from the same species as the primary antibody.

-

Protein A/G agarose or magnetic beads.

-

Western blot reagents.

Procedure:

-

Lysate Preparation:

-

Prepare cell lysate using a non-denaturing lysis buffer to preserve protein complexes.

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-AKT isoform antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-3 hours.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using an antibody against the suspected interacting protein ("prey"). The presence of the prey protein in the AKT isoform IP lane, but not in the control IgG lane, indicates an interaction.

-

Immunohistochemistry (IHC) for AKT Isoform Localization

IHC allows for the visualization of the expression and subcellular localization of AKT isoforms within tissue sections.[25][26][27]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Xylene and ethanol series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide solution to block endogenous peroxidases.

-

Blocking serum.

-

Primary antibody against the AKT isoform of interest.

-

Biotinylated secondary antibody.

-

Streptavidin-HRP conjugate.

-

DAB chromogen substrate.

-

Hematoxylin counterstain.

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene, followed by a graded series of ethanol, and finally water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer.

-

-

Staining:

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific antibody binding with blocking serum.

-

Incubate with the primary antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Develop the color with DAB substrate.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the slides through an ethanol series and xylene.

-

Mount with a coverslip.

-

-

Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of the staining.

-

Conclusion and Future Directions

The distinct roles of AKT1, AKT2, and AKT3 in cancer biology underscore the importance of an isoform-specific perspective in both basic research and clinical drug development. While pan-AKT inhibitors have shown some promise, their clinical utility has been hampered by toxicity and limited efficacy, likely due to the inhibition of isoforms with tumor-suppressive functions in certain contexts. The development of highly selective inhibitors for each isoform is a critical next step.[16] Future research should focus on further elucidating the unique downstream substrates and interacting partners of each isoform to fully understand their specific contributions to different cancer phenotypes. This knowledge will be instrumental in designing more effective and less toxic therapeutic strategies that target the specific AKT isoform driving a particular malignancy.

References

- 1. researchgate.net [researchgate.net]

- 2. AKT1 Transcriptomic Landscape in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT1 inhibits epithelial-to-mesenchymal transition in breast cancer through phosphorylation-dependent Twist1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt kinases in breast cancer and the results of adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. The PTEN-AKT3 Signaling Cascade as a Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deregulated Akt3 activity promotes development of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting Akt3 Signaling in Malignant Melanoma Using Isoselenocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevalence and spectrum of AKT1, PIK3CA, PTEN and TP53 somatic mutations in Chinese breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AKT3 - My Cancer Genome [mycancergenome.org]

- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 14. AKT2 AKT serine/threonine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Genomically amplified Akt3 activates DNA repair pathway and promotes glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.jp [promega.jp]

- 18. promega.com [promega.com]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 23. Effective identification of Akt interacting proteins by two-step chemical crosslinking, co-immunoprecipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Akt2 and Akt3 play a pivotal role in malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Immunohistochemistry (IHC) protocol [hellobio.com]

In-Depth Technical Guide to the Target Profile of AKT-IN-14 Free Base

For Researchers, Scientists, and Drug Development Professionals

Core Target Profile of AKT-IN-14 Free Base

This compound is a highly potent, small molecule inhibitor of the AKT kinase family. It demonstrates significant activity against all three isoforms of AKT (AKT1, AKT2, and AKT3), positioning it as a pan-AKT inhibitor. This profile suggests its potential as a valuable research tool for investigating the roles of the PI3K/AKT/mTOR signaling pathway in various cellular processes and as a potential therapeutic agent in diseases characterized by aberrant AKT activation, such as cancer.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against the three AKT isoforms, revealing nanomolar to sub-nanomolar potency. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| AKT1 | <0.01 nM |

| AKT2 | 1.06 nM |

| AKT3 | 0.66 nM |

Data sourced from MedChemExpress, citing patent WO2022121788A1.[1][2][3][4][5]

Signaling Pathway Context

AKT-IN-14 exerts its effects by inhibiting the kinase activity of AKT, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in patent WO2022121788A1. As the full text of the patent is not publicly available, the following are representative protocols for biochemical and cellular assays commonly used to evaluate AKT inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified AKT isoforms.

1. Reagents and Materials:

-

Purified, recombinant human AKT1, AKT2, and AKT3 enzymes.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).

-

ATP.

-

Biotinylated peptide substrate (e.g., a derivative of GSK3).

-

This compound, serially diluted in DMSO.

-

Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

-

384-well assay plates.

2. Procedure:

-

Add 2 µL of serially diluted AKT-IN-14 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the AKT enzyme and the biotinylated peptide substrate in kinase buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of EDTA solution.

-

Add 5 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC).

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

3. Data Analysis:

-

The TR-FRET signal is proportional to the amount of phosphorylated substrate.

-

The percent inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for AKT Pathway Inhibition (Representative Protocol)

This assay measures the ability of a compound to inhibit AKT signaling within a cellular context, typically by monitoring the phosphorylation of a downstream substrate.

1. Reagents and Materials:

-

Cancer cell line with activated AKT signaling (e.g., LNCaP, BT474).

-

Cell culture medium and supplements.

-

This compound, serially diluted in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), and a loading control (e.g., GAPDH).

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescent substrate.

2. Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with serially diluted AKT-IN-14 or DMSO for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

3. Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phospho-protein signal to the total protein signal.

-

Determine the concentration-dependent inhibition of substrate phosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel AKT inhibitor like AKT-IN-14.

References

- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Patent Public Search | USPTO [ppubs.uspto.gov]

In-Depth Technical Guide: Cellular Effects of AKT Inhibition with AKT-IN-14 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway, and its hyperactivation is frequently observed in tumor cells.[3]

AKT-IN-14 free base is a potent and highly selective inhibitor of AKT isoforms. This technical guide provides a comprehensive overview of the cellular effects of AKT inhibition using this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization in a research setting.

Mechanism of Action

AKT-IN-14 is a potent inhibitor that targets the kinase domain of AKT1, AKT2, and AKT3.[4][5] By binding to AKT, it prevents the phosphorylation of its downstream substrates, thereby blocking the propagation of survival and growth signals. The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[6] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.[7] AKT-IN-14, by inhibiting AKT, effectively shuts down this signaling cascade.

Quantitative Data

This compound is a highly potent inhibitor of all three AKT isoforms, with sub-nanomolar to low nanomolar activity. The inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) | Reference |

| AKT1 | <0.01 | [4][5][8] |

| AKT2 | 1.06 | [4][5][8] |

| AKT3 | 0.66 | [4][5][8] |

Table 1: In vitro inhibitory activity of this compound against AKT isoforms.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of AKT-IN-14 (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of AKT-IN-14 to determine the IC50 value.

-

Western Blotting for AKT Pathway Phosphorylation

This method is used to detect the phosphorylation status of AKT and its downstream targets.

-

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β (Ser9), anti-total GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and treat with various concentrations of AKT-IN-14 for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with AKT-IN-14 for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with AKT-IN-14 for the desired time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Cellular Effects of AKT Inhibition

Inhibition of the AKT pathway by AKT-IN-14 is expected to induce a range of cellular effects, primarily leading to reduced cell survival and proliferation.

-

Inhibition of Cell Proliferation and Viability: By blocking the pro-growth signals mediated by AKT, AKT-IN-14 is anticipated to decrease the rate of cell proliferation and reduce cell viability in cancer cell lines where the PI3K/AKT pathway is active. This can be quantified by a dose-dependent decrease in the IC50 value in cell viability assays.

-

Induction of Cell Cycle Arrest: AKT promotes cell cycle progression, in part by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27. Inhibition of AKT can therefore lead to an arrest in the G1 phase of the cell cycle.

-

Induction of Apoptosis: A key role of AKT is the promotion of cell survival by inhibiting pro-apoptotic proteins such as BAD and activating anti-apoptotic factors like NF-κB. Inhibition of AKT with AKT-IN-14 is expected to promote apoptosis, which can be observed through increased Annexin V staining and cleavage of caspase-3 and PARP.

Conclusion

This compound is a potent and selective inhibitor of the AKT signaling pathway. Its ability to block the pro-survival and pro-proliferative signals downstream of AKT makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols detailed in this guide provide a framework for investigating the cellular effects of AKT-IN-14 and other AKT inhibitors, which are crucial for understanding their mechanism of action and advancing their clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genecards.org [genecards.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

Unveiling AKT-IN-14 Free Base: A Technical Primer on a Novel AKT Inhibitor

For Immediate Release

In the landscape of targeted cancer therapy, the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway, remains a high-priority target. The discovery of potent and selective AKT inhibitors is a critical endeavor for researchers and drug developers. This whitepaper provides an in-depth technical guide on the discovery and development of AKT-IN-14 free base, a novel and potent inhibitor of AKT kinases. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

AKT-IN-14 is a pyrazoloazepine-based compound identified as a highly potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). Preclinical data demonstrates its significant potential in cancer research. This guide will detail the discovery, mechanism of action, and experimental protocols associated with the characterization of AKT-IN-14, presenting all quantitative data in structured tables and visualizing key pathways and workflows using the DOT language.

Discovery and Chemical Profile

AKT-IN-14 was discovered through a targeted drug discovery program focused on identifying novel heterocyclic scaffolds with potent AKT inhibitory activity. The chemical structure and synthesis of AKT-IN-14 are detailed in the international patent application WO2022121788A1, where it is referred to as "Example 2". The core structure is a pyrazoloazepine moiety, a class of compounds that has been explored for kinase inhibitory activity.

Mechanism of Action

AKT-IN-14 functions as an ATP-competitive inhibitor of AKT kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of AKT's downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling cascade. This pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.

Quantitative Data Summary

The inhibitory activity of AKT-IN-14 against the three AKT isoforms has been characterized by its half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) |

| AKT1 | <0.01 |

| AKT2 | 1.06 |

| AKT3 | 0.66 |

Table 1: In vitro inhibitory activity of AKT-IN-14 against AKT isoforms.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of AKT-IN-14 are provided below.

AKT Kinase Inhibition Assay

Objective: To determine the in vitro potency of AKT-IN-14 against purified AKT1, AKT2, and AKT3 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human AKT1, AKT2, and AKT3 enzymes are purified. A synthetic peptide substrate, often derived from a known AKT substrate like GSK3, is used.

-

Compound Dilution: AKT-IN-14 is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by mixing the AKT enzyme, the peptide substrate, ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent readout), and the test compound in a suitable kinase buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection of Substrate Phosphorylation:

-

Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using methods like phosphocellulose paper binding or filtration. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Non-Radiometric Assays (e.g., TR-FRET, Luminescence): These assays often employ a modified substrate and a phosphorylation-specific antibody. The signal (e.g., fluorescence resonance energy transfer or luminescence) is proportional to the extent of substrate phosphorylation and is measured using a plate reader.

-

-

Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the effect of AKT-IN-14 on the growth of cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines with known PI3K/AKT pathway activation status (e.g., PTEN-null or PIK3CA-mutant lines) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of AKT-IN-14 or a vehicle control (DMSO) and incubated for a specified period (typically 72 hours).

-

Viability Assessment: Cell viability is measured using a variety of methods:

-

MTS/MTT Assay: A tetrazolium salt is added to the wells, which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells and is measured with a spectrophotometer.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.

Western Blot Analysis of AKT Signaling Pathway

Objective: To confirm the mechanism of action of AKT-IN-14 by assessing the phosphorylation status of AKT and its downstream targets in cancer cells.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with various concentrations of AKT-IN-14 for a defined period. Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473, p-AKT Thr308), total AKT, phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and/or loading control to determine the dose-dependent effect of AKT-IN-14 on the AKT signaling pathway.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the evaluation of an AKT inhibitor like AKT-IN-14.

Conclusion and Future Directions

This compound has emerged as a potent, low-nanomolar inhibitor of all three AKT isoforms. The data presented in this technical guide underscore its potential as a valuable research tool for investigating the role of AKT signaling in cancer and other diseases. Further preclinical development, including in vivo efficacy studies in various cancer models and comprehensive pharmacokinetic and toxicology profiling, will be crucial to ascertain its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel AKT inhibitors.

Understanding Pan-AKT Inhibitors: A Technical Guide to AKT-IN-14 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pan-AKT inhibitors, with a specific focus on the preclinical compound AKT-IN-14 free base. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core biology of AKT, the mechanism of its inhibition, and the practical methodologies for evaluating pan-AKT inhibitors in a research setting.

Introduction to the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes essential for normal cell function, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][3]

AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[1] These isoforms have both overlapping and distinct functions in cellular regulation. The activation of AKT is a multi-step process initiated by growth factors, cytokines, or hormones binding to their respective receptor tyrosine kinases (RTKs) on the cell surface.[2][4] This engagement activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane via its pleckstrin homology (PH) domain.[1] At the membrane, AKT is phosphorylated at two key residues: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mTOR complex 2 (mTORC2), leading to its full activation.[1]

Once activated, AKT phosphorylates a wide array of downstream substrates, thereby modulating their activity and influencing critical cellular functions. Key downstream effectors include mTOR, GSK3β, and FOXO transcription factors, which are involved in protein synthesis, cell cycle progression, and apoptosis, respectively.[3][5]

Pan-AKT Inhibitors: A Therapeutic Strategy

Given the central role of AKT in promoting cancer cell survival and proliferation, significant efforts have been dedicated to developing inhibitors that target this kinase. Pan-AKT inhibitors are small molecules designed to inhibit all three AKT isoforms simultaneously. This broad-spectrum inhibition is intended to provide a more comprehensive blockade of the AKT signaling pathway, potentially leading to more potent anti-tumor effects and overcoming potential resistance mechanisms that may arise from isoform switching.

These inhibitors can be broadly categorized based on their mechanism of action:

-

ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and thereby blocking the phosphorylation of downstream substrates.[4]

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase that prevents its activation or substrate binding.[2]

This compound: A Profile

This compound is a potent pan-AKT inhibitor that has demonstrated significant activity against all three AKT isoforms in preclinical studies. While detailed information about its specific mechanism of action (ATP-competitive vs. allosteric) is not extensively available in the public domain, its inhibitory profile suggests it is a powerful tool for investigating the consequences of pan-AKT inhibition.

In Vitro Efficacy

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the three AKT isoforms. This data highlights its potency and pan-inhibitory nature.

| Target | IC50 (nM) |

| AKT1 | <0.01 |

| AKT2 | 1.06 |

| AKT3 | 0.66 |

Data sourced from publicly available information.

At present, further quantitative preclinical data for AKT-IN-14, such as its effects on cell proliferation, apoptosis in various cancer cell lines, and in vivo efficacy in xenograft models, are not widely published. The primary reference to this compound is associated with the patent WO2022121788A1, which may contain more detailed preclinical findings.

Experimental Protocols for Evaluating Pan-AKT Inhibitors

The following section outlines detailed methodologies for key experiments essential for the preclinical characterization of pan-AKT inhibitors like this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified AKT isoforms.

Methodology:

-

Reagents and Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

GSK3α/β peptide substrate

-

ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of AKT Pathway Modulation

Objective: To assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells with a known activated PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant cell lines).

-

Treat cells with various concentrations of the pan-AKT inhibitor for a specified time (e.g., 2, 6, 24 hours).

-

Include a vehicle control (DMSO).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, phospho-GSK3β (Ser9), total GSK3β, phospho-S6 Ribosomal Protein (Ser235/236), and total S6. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Cell Viability and Apoptosis Assays

Objective: To evaluate the impact of the pan-AKT inhibitor on cancer cell proliferation and survival.

Methodology for Cell Viability (MTT/WST-1 Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the inhibitor for 24, 48, and 72 hours.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Methodology for Apoptosis (Annexin V/PI Staining):

-

Treat cells with the inhibitor at concentrations around the GI50 value for 24 or 48 hours.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of the pan-AKT inhibitor in a preclinical animal model.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Subcutaneously implant cancer cells with a hyperactivated AKT pathway into the flanks of the mice.

-

-

Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the pan-AKT inhibitor (formulated in an appropriate vehicle) via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle alone.

-

-

Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).

-

Visualizing Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

References

- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AKT-IN-14 Free Base for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKT-IN-14 free base is a highly potent and selective inhibitor of the AKT serine/threonine kinase family, playing a critical role in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. Upregulation of this pathway is associated with increased cell survival, proliferation, and resistance to chemotherapy and radiation. AKT-IN-14 offers a valuable tool for basic cancer research to probe the intricacies of the AKT signaling cascade and to evaluate its potential as a therapeutic target. This technical guide provides a comprehensive overview of AKT-IN-14, including its mechanism of action, quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Data Summary

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against all three AKT isoforms, with a particularly high affinity for AKT1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| AKT1 | < 0.01 |

| AKT2 | 1.06 |

| AKT3 | 0.66 |

Data sourced from commercially available datasheets.

Signaling Pathway and Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the plasma membrane. There, AKT is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. AKT-IN-14, as a potent pan-AKT inhibitor, blocks the kinase activity of all three AKT isoforms, thereby inhibiting these downstream effects.

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by AKT-IN-14.

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of AKT-IN-14 against purified AKT isoforms.

Materials:

-

Purified active AKT1, AKT2, or AKT3 enzyme

-

AKT substrate peptide (e.g., Crosstide)

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Prepare a serial dilution of AKT-IN-14 in kinase assay buffer.

-

In a 96-well plate, add the AKT enzyme, the serially diluted AKT-IN-14 or vehicle control, and the AKT substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that measures the amount of ADP produced).

-

Calculate the percent inhibition for each concentration of AKT-IN-14 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of AKT Phosphorylation

This protocol describes the detection of phosphorylated AKT (p-AKT) in cancer cells treated with AKT-IN-14 to confirm its intracellular activity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473 or Thr308) and anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of AKT-IN-14 or vehicle control for a specified time (e.g., 1-24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-AKT antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-AKT antibody to confirm equal protein loading.

Cell Viability Assay

This protocol is for assessing the effect of AKT-IN-14 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based assay like CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of AKT-IN-14 or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating AKT-IN-14 and the logical relationship of its mechanism of action.

Caption: A typical experimental workflow for the preclinical evaluation of AKT-IN-14.

Caption: Logical flow of the mechanism of action for AKT-IN-14 in cancer cells.

Conclusion

This compound is a powerful research tool for investigating the role of the AKT signaling pathway in cancer. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the fundamental mechanisms of cancer cell growth and survival, as well as for the preclinical evaluation of AKT inhibition as a therapeutic strategy. The provided protocols and workflows serve as a foundation for researchers to design and execute robust experiments to further elucidate the potential of targeting the AKT pathway in oncology.

An In-depth Technical Guide to AKT-IN-14 Free Base and its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a critical mediator in the PI3K/AKT/mTOR signaling pathway, a cascade integral to cell survival, proliferation, and metabolism.[1] Dysregulation of the AKT pathway is a common feature in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[1] Consequently, AKT has emerged as a promising target for anticancer therapeutics.[2] This technical guide focuses on AKT-IN-14 free base, a potent inhibitor of AKT, and its putative role in the induction of apoptosis. We will delve into its mechanism of action, provide quantitative data, and present detailed experimental protocols for its evaluation.

This compound: A Potent Pan-AKT Inhibitor

This compound is a highly potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). Its inhibitory activity is summarized in the table below.

| Target | IC50 |

| AKT1 | <0.01 nM |

| AKT2 | 1.06 nM |

| AKT3 | 0.66 nM |

| Data sourced from MedchemExpress technical data sheet.[3][4] |

This potent, low nanomolar inhibition of all AKT isoforms makes AKT-IN-14 a valuable tool for studying the cellular consequences of AKT signaling blockade and a potential candidate for therapeutic development.

Mechanism of Action: Inducing Apoptosis through AKT Inhibition

The primary mechanism by which AKT-IN-14 is expected to induce apoptosis is through the disruption of the pro-survival signals mediated by the AKT pathway. Activated AKT promotes cell survival through the phosphorylation and inactivation of several pro-apoptotic proteins.[1][5] By inhibiting AKT, AKT-IN-14 can reverse these effects, thereby tipping the cellular balance towards apoptosis.

The proposed signaling pathway for AKT-IN-14-induced apoptosis is as follows:

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apoptosis - Wikipedia [en.wikipedia.org]

The Effect of AKT Inhibition on Cellular Proliferation: A Technical Guide to AKT-IN-14 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract